

AZD5597 stability and storage conditions

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Compound of Interest

Compound Name: AZD5597

Cat. No.: B10789124

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AZD5597 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of **AZD5597**. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for **AZD5597**?

The recommended storage conditions for **AZD5597** depend on the form of the compound (solid powder or solution) and the duration of storage. For optimal stability, please refer to the tables below.

2. How should **AZD5597** be shipped?

AZD5597 is stable for several weeks at ambient temperature during standard shipping and customs processing.^[1] It is shipped as a non-hazardous chemical.^[1]

3. What is the shelf life of **AZD5597**?

When stored correctly, **AZD5597** is stable for at least four years.^[2]

4. In which solvents is **AZD5597** soluble?

AZD5597 is soluble in DMSO and methanol.^{[1][2]} It is not soluble in water.^[1]

5. How should I prepare a stock solution of **AZD5597**?

To prepare a stock solution, dissolve the **AZD5597** powder in an appropriate solvent such as DMSO. For in vivo experiments, further dilution with vehicles like PEG300, Tween-80, and saline may be necessary.^[3] It is recommended to prepare fresh working solutions for in vivo studies on the day of use.^[3]

Data Presentation

Table 1: Storage Conditions for **AZD5597** Solid Powder

Duration	Temperature	Additional Conditions
Short-term (days to weeks)	0 - 4°C	Dry and dark ^[1]
Long-term (months to years)	-20°C	Dry and dark ^{[1][2]}

Table 2: Storage Conditions for **AZD5597** in Solvent

Solvent	Storage Temperature	Storage Duration
DMSO	-20°C	Up to 1 month (protect from light) ^[3]
DMSO	-80°C	Up to 6 months ^[3]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitation in stock solution	Improper storage (e.g., repeated freeze-thaw cycles)	Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. If precipitation occurs, gentle warming and/or sonication may help to redissolve the compound. [3]
Inconsistent experimental results	Degradation of the compound	Ensure the compound has been stored correctly according to the recommended conditions. For solutions stored for longer periods, re-examining the efficacy is recommended. [4] Prepare fresh working solutions for each experiment.
Difficulty dissolving the compound	Incorrect solvent or concentration	AZD5597 is soluble in DMSO and methanol. [1] [2] For aqueous solutions for in vivo use, specific formulation protocols with co-solvents are required. [3]
Low cell permeability in in vitro assays	Physicochemical properties of the compound	While AZD5597 has shown anti-proliferative effects in various cell lines, optimizing incubation time and concentration for your specific cell line may be necessary.

Experimental Protocols

1. In Vitro Cell Proliferation Assay (Based on LoVo cells)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of **AZD5597** on cancer cell proliferation.
- Cell Line: LoVo (human colon adenocarcinoma) cells.
- Method:
 - Seed LoVo cells in 96-well plates at an appropriate density and allow them to adhere overnight.
 - Prepare a series of dilutions of **AZD5597** in cell culture medium.
 - Replace the medium in the wells with the medium containing different concentrations of **AZD5597**. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest **AZD5597** concentration.
 - Incubate the cells for a specified period (e.g., 48 hours).[3]
 - Assess cell proliferation using a suitable method, such as a BrdU incorporation assay or MTT assay.
 - Calculate the IC50 value by plotting the percentage of cell proliferation inhibition against the log of **AZD5597** concentration. The reported IC50 for LoVo cells is 0.039 μ M.[2][3]

2. In Vivo Tumor Xenograft Model (Based on SW620 cells)

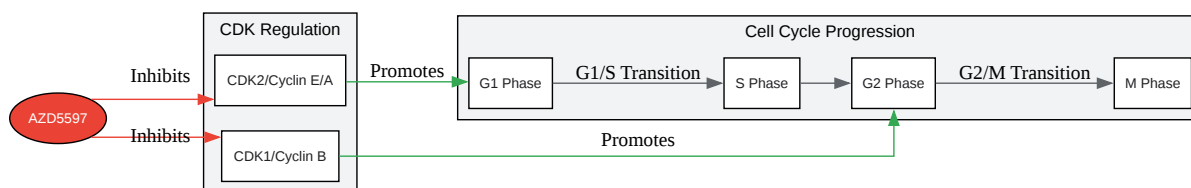
- Objective: To evaluate the anti-tumor activity of **AZD5597** in a mouse xenograft model.
- Animal Model: Nude mice.
- Cell Line: SW620 (human colon adenocarcinoma) cells.
- Method:
 - Subcutaneously implant SW620 cells into the flank of nude mice.
 - Allow the tumors to grow to a palpable size.

- Randomize the mice into treatment and control groups.
 - Prepare the **AZD5597** formulation for intraperitoneal injection. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
 - Administer **AZD5597** (e.g., 15 mg/kg) via intraperitoneal injection intermittently for a specified period (e.g., 3 weeks).[3]
 - Administer the vehicle solution to the control group following the same schedule.
 - Monitor tumor volume and body weight of the mice regularly.
 - At the end of the study, sacrifice the mice and excise the tumors for further analysis.
- AZD5597** has been shown to reduce tumor volume in this model.[2]

Signaling Pathway

AZD5597 is a potent inhibitor of Cyclin-Dependent Kinases 1 (CDK1) and 2 (CDK2).[2][5]

These kinases are crucial for cell cycle progression. By inhibiting CDK1 and CDK2, **AZD5597** can arrest the cell cycle and inhibit the proliferation of cancer cells.

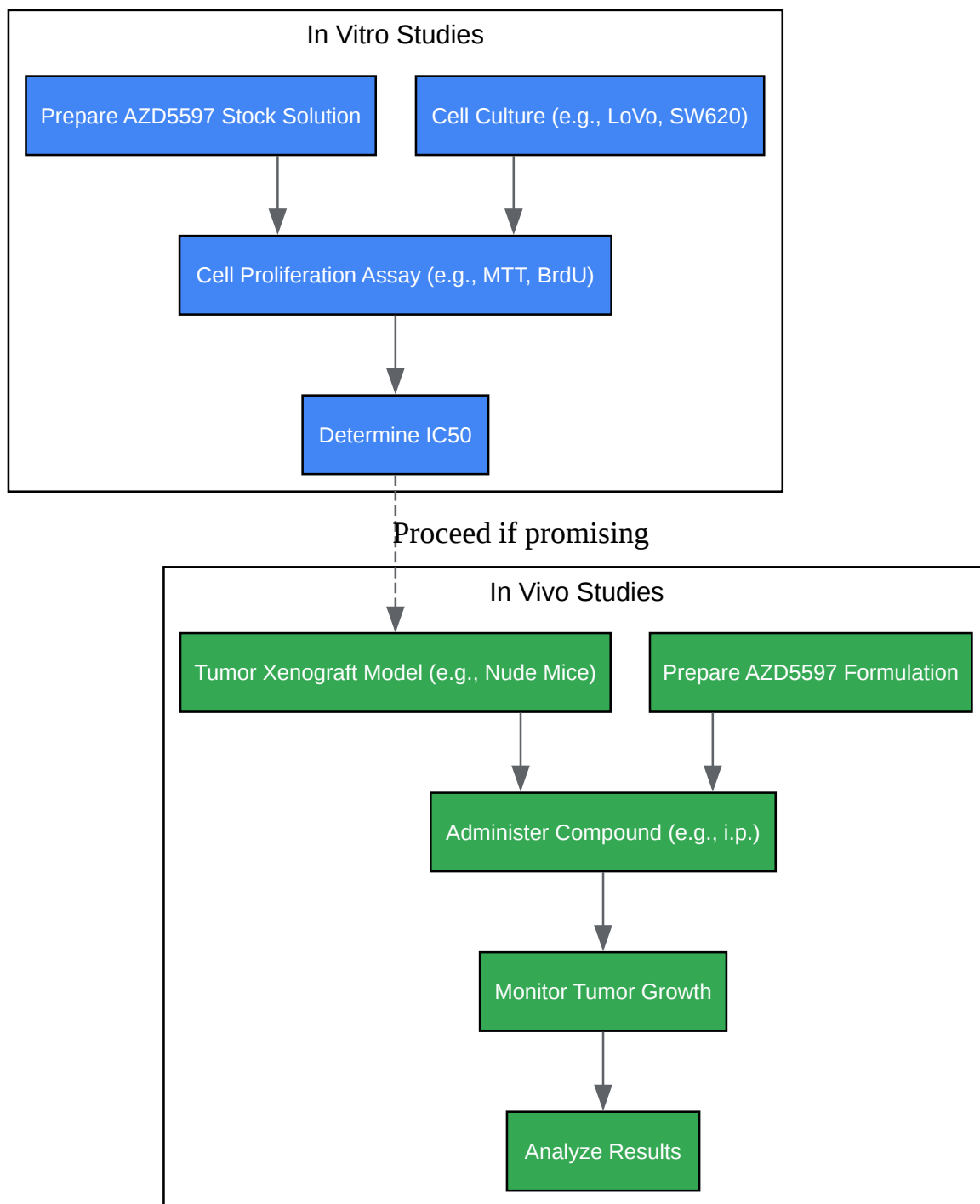


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Caption: **AZD5597** inhibits CDK1 and CDK2, key regulators of cell cycle transitions.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the efficacy of **AZD5597**.



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Caption: A typical experimental workflow for assessing **AZD5597**'s anti-cancer effects.

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